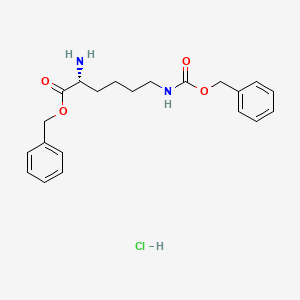

H-D-Lys(Z)-Obzl HCl

説明

Contextualization within Amino Acid Derivative Chemistry

Amino acids are the constituent units of proteins and peptides. In synthetic chemistry, their native forms are often unsuitable for direct use in building larger molecules due to their reactive functional groups (the alpha-amino group, the carboxyl group, and any side-chain functional group). H-D-Lys(Z)-Obzl HCl is a prime example of an amino acid derivative designed to overcome this challenge. It belongs to the class of protected amino acids, where reactive sites are temporarily masked.

The "Lys" denotes the core structure of lysine. The "D" prefix specifies the stereochemistry, indicating it is the enantiomer of the naturally occurring L-lysine. wikipedia.org The "(Z)" signifies the N-epsilon-benzyloxycarbonyl protecting group on the lysine side-chain, and "Obzl" represents the benzyl ester protecting the C-terminal carboxyl group. pharmaffiliates.comissuu.com The "HCl" indicates that the alpha-amino group is present as a hydrochloride salt, which improves the compound's stability and handling characteristics. cdnsciencepub.com

Strategic Significance as a Protected D-Amino Acid Building Block

The strategic value of this compound lies in the combination of its D-configuration and its specific protecting groups. The incorporation of D-amino acids into peptide chains is a well-established strategy for creating peptidomimetics—molecules that mimic natural peptides but possess enhanced therapeutic properties. ptfarm.plwjarr.com Peptides containing D-amino acids exhibit significantly increased resistance to proteolytic degradation by enzymes, which preferentially recognize and cleave L-amino acid sequences. wikipedia.orgnih.gov This enhanced stability is a crucial attribute for the development of peptide-based drugs.

The protecting groups are equally critical. The Z-group on the side-chain amine and the Obzl group on the carboxyl group prevent these functional sites from participating in unwanted reactions during the peptide coupling process. issuu.comcdnsciencepub.com This ensures that the amino acid is incorporated into the growing peptide chain in a controlled and predictable manner. These protecting groups can be removed simultaneously under specific, mild conditions, typically through catalytic hydrogenation, to reveal the native lysine structure within the newly synthesized peptide. cdnsciencepub.com

Overview of its Role in Peptide and Peptidomimetic Construction Methodologies

This compound serves as a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS). cdnsciencepub.comchemicalbook.com Its primary role is to enable the precise insertion of a D-lysine residue at a specific position within a peptide sequence.

In synthetic methodologies, the free alpha-amino group (as the HCl salt) is ready to participate in a coupling reaction with the activated carboxyl group of another amino acid. Once coupled, the protecting groups on the D-lysine residue remain intact, allowing the peptide chain to be extended further. The introduction of D-lysine can alter the peptide's secondary structure, such as inducing turns or modifying helical conformations, which can impact its biological activity and receptor binding affinity. nih.gov

特性

IUPAC Name |

benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBTZNKKLKICJY-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation and Utilization of H-d-lys Z -obzl Hcl

Established Synthetic Routes for H-D-Lys(Z)-Obzl HCl

The synthesis of this compound involves a multi-step process that begins with the selective protection of the ε-amino group of D-lysine. One common method involves the use of a copper complex to temporarily shield the α-amino and α-carboxyl groups, allowing for the specific acylation of the ε-amino group with benzyl chloroformate to introduce the Z-group. scispace.comgoogle.com Subsequent removal of the copper, followed by esterification of the carboxylic acid with benzyl alcohol and final conversion to the hydrochloride salt, yields the desired product.

Alternative routes may employ different temporary protecting groups for the α-amino group, such as a Schiff base formed with p-anisaldehyde, before the introduction of the Z-group. google.com The choice of synthetic route can be influenced by factors such as scale, desired purity, and the availability of starting materials. Regardless of the specific pathway, careful control of reaction conditions is crucial to ensure high yields and prevent side reactions.

Protective Group Strategies Employing Benzyloxycarbonyl (Z) and Benzyl Ester (Obzl)

The selection of the Z and Obzl protecting groups for this compound is based on their specific chemical properties and their compatibility with various peptide synthesis methodologies. issuu.com This strategic protection is fundamental to preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. creative-peptides.comthieme-connect.de

Rationale for Z-Protection on the ε-Amino Group of Lysine

The ε-amino group of lysine is highly nucleophilic and, if left unprotected, can compete with the α-amino group during peptide bond formation, leading to the formation of branched or undesired peptide chains. peptide.com The benzyloxycarbonyl (Z) group is employed to prevent this. The Z-group is stable under the conditions used for peptide coupling and for the removal of many Nα-protecting groups, such as Boc (tert-butyloxycarbonyl). peptide.comfiveable.me This stability ensures that the ε-amino group remains shielded throughout the chain elongation process. peptide.com Furthermore, the Z-group can be selectively removed under specific conditions, most commonly through catalytic hydrogenation, which does not affect other protecting groups like benzyl esters or the peptide backbone itself. fiveable.mevulcanchem.com This selective deprotection is crucial for creating specific peptide structures. vulcanchem.com

Rationale for Obzl-Protection on the Carboxyl Group

The α-carboxyl group of an amino acid must be protected to prevent it from reacting with the activated carboxyl group of the incoming amino acid during peptide coupling, which would lead to dimerization or oligomerization. thieme-connect.de The benzyl ester (Obzl) is an effective protecting group for this purpose. It is stable to the basic conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) group removal and the mildly acidic conditions used for Boc group removal. iris-biotech.debiosynth.com The Obzl group is typically removed at the final stage of synthesis, often concurrently with the Z-group, via catalytic hydrogenation or by strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen fluoride (HF). peptide.comfiveable.mesigmaaldrich.com The use of benzyl esters can also enhance the solubility of the protected amino acid in organic solvents used during synthesis. researchgate.net

Orthogonal Protection Principles Relevant to this compound

The concept of orthogonal protection is central to modern peptide synthesis and is well-exemplified by this compound. iris-biotech.dekarger.com Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting each other. iris-biotech.degoogle.com In the context of this compound, the Z-group on the side chain and a temporary protecting group on the α-amino group (like Boc or Fmoc) can be removed independently.

For instance, in a Boc-based strategy, the Boc group is removed with a mild acid like trifluoroacetic acid (TFA), leaving the Z and Obzl groups intact. peptide.comfiveable.me Conversely, in an Fmoc-based strategy, the Fmoc group is removed with a base (e.g., piperidine), again without affecting the Z and Obzl groups. issuu.comcreative-peptides.com This orthogonality allows for the selective deprotection of the α-amino group for chain elongation, while the side chain and C-terminus remain protected. The final deprotection of the Z and Obzl groups is then carried out simultaneously in a single step. bachem.com This strategic approach provides chemists with precise control over the peptide assembly process. iris-biotech.de

Integration into Solution-Phase Peptide Synthesis Methodologies

This compound is a valuable building block in solution-phase peptide synthesis (LPPS). issuu.compeptide.com In this classical approach, protected amino acids and peptide fragments are coupled in a suitable solvent. The solubility of this compound in common organic solvents facilitates its use in these reactions. researchgate.net

In a typical solution-phase synthesis, the free α-amino group of this compound can be coupled with the activated carboxyl group of an N-terminally protected amino acid or peptide fragment. bachem.com Following the coupling reaction, the product is isolated and purified before the temporary Nα-protecting group is removed to allow for the next coupling step. The stability of the Z and Obzl groups ensures they remain in place during these iterative cycles. This methodology is particularly useful for the large-scale synthesis of peptides and for the preparation of peptide segments that can be later combined in a fragment condensation strategy. karger.com

Applications in Solid-Phase Peptide Synthesis (SPPS) Protocols

While the benzyloxycarbonyl (Z) group has historically been more prevalent in solution-phase synthesis, this compound and related derivatives can also be utilized in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy. peptide.combiosynth.com In SPPS, the peptide is assembled on a solid support, which simplifies the purification process as excess reagents and by-products can be removed by simple washing. csic.es

In a Boc-based SPPS, an Nα-Boc protected amino acid is first attached to the resin. The Boc group is then removed with TFA, and the next Nα-Boc protected amino acid, such as Boc-D-Lys(Z)-OH, is coupled to the free amino group on the resin-bound peptide. peptide.com The use of this compound would be more applicable for the synthesis of peptide fragments in solution that are later anchored to a solid support. The Z group on the lysine side chain must be stable to the repeated TFA treatments used to deprotect the Nα-Boc group throughout the synthesis. peptide.com At the end of the synthesis, the peptide is cleaved from the resin, and the Z and other side-chain protecting groups are removed, often using a strong acid like HF. sigmaaldrich.com

The choice between Fmoc/tBu and Boc/Bzl strategies in SPPS depends on the specific peptide sequence and the desired final product. biosynth.com While the Fmoc/tBu strategy is more common today due to its milder deprotection conditions, the Boc/Bzl strategy, and thus the use of Z-protected lysine derivatives, remains relevant for the synthesis of certain peptides, especially those sensitive to basic conditions. biosynth.comcsic.es

Coupling Chemistry and Reagent Considerations

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate its reaction with an amine. iris-biotech.demdpi.com The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, especially epimerization. iris-biotech.de

Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts. iris-biotech.de

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. iris-biotech.deontosight.ai EDC is often preferred in solution-phase synthesis due to the water-solubility of its urea byproduct, simplifying purification. orgsyn.org The use of additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® is crucial to suppress racemization and improve reaction efficiency. iris-biotech.deorgsyn.org

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity. iris-biotech.de

Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU® are highly effective coupling reagents, with COMU® being recognized for its stability and suitability for industrial applications. iris-biotech.de

| Reagent Class | Examples | Key Considerations |

|---|---|---|

| Carbodiimides | DCC, EDC | Requires additives (e.g., HOBt, OxymaPure®) to suppress epimerization. EDC facilitates easier workup in solution-phase synthesis. iris-biotech.deontosight.aiorgsyn.org |

| Phosphonium Salts | PyBOP | High reactivity, suitable for sterically hindered couplings. iris-biotech.de |

| Uronium Salts | HATU, COMU® | Highly reactive and efficient. COMU® offers good stability. iris-biotech.de |

Resin Linkage Strategies Involving Lysine Derivatives

In solid-phase peptide synthesis (SPPS), the choice of resin and the strategy for linking the first amino acid are critical for the successful assembly of the peptide chain. scispace.com For syntheses involving C-terminal lysine derivatives like this compound, the benzyl ester (OBzl) protecting group on the C-terminus is a key feature. issuu.com

Commonly used resins in SPPS include:

Merrifield Resin: A polystyrene-based resin that is a foundational tool in SPPS.

Wang Resin: Suitable for producing peptides with a C-terminal carboxylic acid. nih.gov

Rink Amide Resin: Used for the synthesis of peptide amides. nih.gov

The benzyloxycarbonyl (Z) group protecting the epsilon-amino group of the lysine side chain is stable under many conditions used in both Boc and Fmoc SPPS strategies. issuu.compeptide.com This allows for orthogonal deprotection schemes where the Nα-protecting group (e.g., Boc or Fmoc) can be removed without affecting the Z group. issuu.com

The linkage of the first amino acid to the resin is a crucial step. For this compound, the benzyl ester provides C-terminal protection. issuu.com In a typical SPPS workflow, the fully protected amino acid is coupled to the resin. scispace.com The choice of linkage will determine the functionality of the C-terminus of the final peptide after cleavage from the resin. scispace.com

| Resin Type | Typical Use | Relevance to this compound |

|---|---|---|

| Merrifield Resin | General-purpose resin for SPPS. | Can be used, with the final cleavage step yielding the peptide acid. |

| Wang Resin | Synthesis of C-terminal peptide acids. nih.gov | A common choice when the desired product is a peptide with a free C-terminus. nih.gov |

| Rink Amide Resin | Synthesis of C-terminal peptide amides. nih.gov | Used when a C-terminal amide is the desired functionality. nih.gov |

Stereochemical Control and Epimerization Mitigation in Coupling Reactions

Maintaining the stereochemical purity of chiral amino acids during peptide synthesis is of utmost importance, as the biological activity of a peptide can be significantly altered by the presence of diastereomers. researchgate.netjpt.com

Maintaining D-Configuration Purity

The incorporation of D-amino acids like this compound requires careful control to prevent racemization at the α-carbon. jpt.com The D-configuration can enhance the stability of peptides against enzymatic degradation. nih.gov

The primary mechanism for epimerization during peptide bond formation involves the formation of an oxazolone intermediate, which can readily racemize. mdpi.com Factors that influence the rate of epimerization include the choice of coupling reagent, solvent, temperature, and the nature of the amino acid itself. u-tokyo.ac.jp

Methodological Approaches for Epimerization Suppression

Several strategies have been developed to minimize or eliminate epimerization during peptide synthesis:

Use of Additives: Additives like HOBt and, more effectively, OxymaPure® can suppress the formation of the oxazolone intermediate by forming an active ester that is less prone to racemization. orgsyn.org OxymaPure® has been shown to be superior to HOBt in minimizing epimerization. orgsyn.org

Low-Temperature Coupling: Performing coupling reactions at lower temperatures can significantly reduce the rate of epimerization. u-tokyo.ac.jp

Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Apolar solvents may reduce epimerization but can also lead to solubility issues. u-tokyo.ac.jp

Novel Coupling Reagents: Newer generations of coupling reagents, such as ynamides, have been developed that show excellent performance in suppressing epimerization, even in challenging fragment condensations. acs.org

Mechanochemistry: Ball-milling has emerged as a solvent-free method for peptide bond formation that can significantly reduce epimerization, particularly for prone amino acids at the C-terminus. researchgate.net

Native Chemical Ligation (NCL): NCL is a powerful technique for the chemoselective ligation of unprotected peptide fragments that is inherently free of epimerization at the ligation site. u-tokyo.ac.jp

| Method | Principle | Reference |

|---|---|---|

| Additives (e.g., OxymaPure®, HOBt) | Formation of active esters that are less susceptible to racemization. | orgsyn.org |

| Low-Temperature Coupling | Reduces the rate of the epimerization reaction. | u-tokyo.ac.jp |

| Solvent Selection | Apolar solvents can decrease the rate of epimerization. | u-tokyo.ac.jp |

| Novel Coupling Reagents (e.g., Ynamides) | Designed to minimize the formation of racemizable intermediates. | acs.org |

| Mechanochemistry (Ball-Milling) | Solvent-free activation that can suppress epimerization pathways. | researchgate.net |

| Native Chemical Ligation (NCL) | Chemoselective ligation of unprotected peptides, avoiding activation of the C-terminal carboxyl group. | u-tokyo.ac.jp |

H-d-lys Z -obzl Hcl As a Key Structural Unit in the Synthesis of Complex Biomolecules

Construction of D-Amino Acid Containing Peptides

The incorporation of non-canonical D-amino acids into peptide chains is a widely used strategy to enhance their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes, which typically recognize and cleave L-amino acid sequences. mdpi.com This extended half-life in biological systems is a significant advantage for peptide-based drugs.

H-D-Lys(Z)-Obzl HCl is an ideal starting material for introducing a D-lysine residue into a peptide sequence. cdnsciencepub.com The Z group on the side chain and the benzyl ester are stable under the standard conditions of Fmoc solid-phase peptide synthesis (SPPS), which utilizes piperidine for N-α-Fmoc group removal. peptide.com This stability ensures that the side-chain and C-terminus remain protected throughout the chain assembly.

Research Findings: In one study, researchers substituted all L-lysine residues in an antimicrobial peptide, HPA3NT3-A2, with D-lysine residues to create an analogue named HPA3NT3-A2D. mdpi.com This modification was designed to prevent cleavage by proteolytic enzymes like trypsin. The resulting D-peptide demonstrated a significantly increased half-life in serum while maintaining its antimicrobial activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.com This highlights the utility of D-lysine building blocks in developing more robust peptide therapeutics. The synthesis of such peptides relies on the availability of appropriately protected D-amino acid derivatives like this compound. cdnsciencepub.compeptide.com

Synthesis of Chiral Peptidomimetics and Constrained Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified backbones or side chains to improve properties like stability, bioavailability, and receptor affinity. Constrained analogues are peptides in which the conformational flexibility is reduced, often through cyclization or the incorporation of rigid structural elements. researchgate.net This pre-organization can lead to higher binding affinity for biological targets by reducing the entropic penalty upon binding. researchgate.net

The D-configuration of this compound provides a unique stereochemical starting point for the synthesis of chiral peptidomimetics. core.ac.uk The defined stereocenter is crucial for creating molecules that can interact specifically with chiral biological targets. Furthermore, the lysine side chain offers a versatile point for modification or for creating macrocyclic structures. nih.gov

Research Findings: Researchers have synthesized conformationally constrained lysine analogues to serve as building blocks for peptide synthesis. researchgate.netacs.org For example, novel analogues based on bicyclic or piperidine systems have been developed to restrict the peptide backbone's flexibility. researchgate.net These syntheses often start from chiral precursors and require multiple steps to produce the final, appropriately protected amino acid for use in SPPS. researchgate.netacs.org In another approach, lactam bridges, formed by creating an amide bond between the side chains of residues like lysine and glutamic acid, are used to constrain peptides. nih.gov This strategy has been successfully applied to stabilize the structure of peptide antagonists, improving their binding affinity for their receptors. nih.gov The synthesis of such constrained peptides often involves the selective deprotection of side-chain protecting groups on the solid support to allow for on-resin cyclization. sigmaaldrich-jp.com

Role in the Elaboration of Bioactive Scaffolds and Chemical Probes

Bioactive scaffolds are core molecular structures from which libraries of compounds can be generated for drug discovery and chemical biology. Chemical probes are specialized molecules used to study and visualize biological processes in living systems. frontiersin.org this compound, with its orthogonally protected functional groups, is a valuable starting point for creating such molecules. The ε-amino group, once deprotected, can be functionalized with reporters (like fluorophores), crosslinkers, or other moieties without affecting the peptide backbone. frontiersin.orgscispace.com

Research Findings: Lysine-based platforms have been developed for creating fluorescent probes capable of detecting specific biological analytes. scispace.com For instance, a modular solid-phase synthesis approach was used to create probes for sensing nitroxyl (HNO) and biological thiols. scispace.com These probes consist of a lysine backbone functionalized with a fluorophore and a metal-binding unit. The probes are cell-permeable and can detect changes in intracellular analyte concentrations. scispace.com Similarly, activity-based probes (ABPs) that covalently bind to the active form of specific enzymes, such as serine proteases, have been synthesized using lysine as a scaffold to enhance selectivity. researchgate.netleeds.ac.uk These probes are instrumental in target identification and drug discovery. researchgate.net The development of such tools often relies on the ability to selectively modify the lysine side chain, a process facilitated by orthogonally protected derivatives. sigmaaldrich-jp.comsigmaaldrich.com

Development of Non-Natural Peptides and Oligomers

Beyond canonical peptides, there is growing interest in non-natural oligomers, such as foldamers, which are sequence-specific polymers that adopt well-defined, folded conformations similar to proteins. nih.gov These structures can be built from various monomeric units, including β-amino acids, aza-amino acids, and other synthetic building blocks. nih.govgoogle.com The incorporation of D-amino acids like D-lysine can influence the secondary structure and stability of these oligomers. uni-muenchen.de

Research Findings: In the field of systems chemistry, researchers have used building blocks containing lysine to create complex molecular systems like self-replicators and foldamers from dynamic combinatorial libraries. uni-muenchen.de The properties of the resulting structures, such as their stability and folding behavior, can be tuned by the choice of amino acid building blocks. uni-muenchen.deacs.org For example, substituting a histidine residue with lysine in one building block was shown to alter the stability and assembly pathway of the resulting oligomer. uni-muenchen.de The use of D-amino acids in such systems can introduce unique structural motifs and properties. The development of foldamers and other non-natural oligomers with predictable structures opens up new avenues for creating molecules with novel functions, and protected D-amino acids are key components in this exploratory synthesis. nih.govnih.gov

Selective Deprotection and Post-synthetic Modification Strategies Utilizing H-d-lys Z -obzl Hcl Derived Products

Selective Removal of Z and Obzl Protecting Groups

The differential cleavage of the Z and Obzl protecting groups is paramount for the site-specific modification of peptides derived from H-D-Lys(Z)-Obzl HCl. The choice of deprotection method is dictated by the desired outcome, whether it be the unmasking of the lysine side-chain, the C-terminus, or both, while preserving other protecting groups within the peptide sequence.

Hydrogenolytic Cleavage Methodologies

Hydrogenolysis is a widely employed method for the removal of both Z and Obzl groups, as both are benzyl-based protections. wiley-vch.de This technique involves the cleavage of the carbon-oxygen bond by catalytic hydrogenation.

The most common approach utilizes hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org This method is highly efficient and generally results in clean deprotection with byproducts (toluene and carbon dioxide) that are easily removed.

Catalytic transfer hydrogenation (CTH) offers a convenient alternative to the use of gaseous hydrogen. researchgate.net In CTH, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexadiene, is used to generate hydrogen in situ. organic-chemistry.orgresearchgate.net This approach is often considered safer and more practical for standard laboratory settings.

| Deprotection Method | Catalyst/Reagent | Hydrogen Donor | Typical Conditions | Yield | Reference |

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | MeOH, rt, 1-4 h | >95% | nih.gov |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate | MeOH, reflux, 1-2 h | High | researchgate.net |

| Catalytic Transfer Hydrogenation | Pd/C | Triethylsilane (TES) | MeOH/THF, rt, 4 h | High | nih.gov |

Acid-Mediated Deprotection Strategies

Acid-mediated deprotection, or acidolysis, provides an alternative route for the removal of Z and Obzl groups. The lability of these groups to acidic conditions can be exploited for selective cleavage, often depending on the strength of the acid and the reaction conditions.

Strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF) can cleave both Z and Obzl groups. thieme-connect.de However, these harsh conditions can also affect other acid-sensitive protecting groups and may not be suitable for all peptide sequences.

More nuanced approaches utilize different acid strengths to achieve selectivity. For instance, studies have shown that the benzyl ester (Obzl) group can be relatively resistant to conditions that remove the Z group, such as 1 N HCl in hexafluoroisopropanol (HFIP), especially in the absence of scavengers. Conversely, milder acidic conditions can be found that are compatible with the Z group while cleaving more acid-labile groups.

| Deprotection Reagent | Conditions | Target Group(s) | Notes | Reference |

| HBr/AcOH | 33% in AcOH, rt, 1-2 h | Z and Obzl | Harsh conditions, potential side reactions | thieme-connect.de |

| Trifluoroacetic acid (TFA) | Neat or in DCM, rt | Boc (selective over Z and Obzl) | Standard for Boc deprotection | chempep.com |

| HCl in HFIP | 1 N, rt, >4 h | Z (more labile than Obzl) | Offers some selectivity between Z and Obzl |

Compatibility with Other Protecting Groups During Differential Cleavage

The true power of this compound in peptide synthesis lies in the orthogonality of its protecting groups with other commonly used protective strategies, primarily the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) methodologies. nih.goviris-biotech.de Orthogonality refers to the ability to remove one type of protecting group without affecting another. wiley-vch.de

The Z and Obzl groups are stable to the basic conditions (e.g., piperidine) used for Fmoc removal, making the Fmoc/Z/Obzl combination highly compatible for the synthesis of complex peptides where side-chain and C-terminal modifications are desired. nih.goviris-biotech.de

Similarly, in the Boc strategy, the Z and Obzl groups are stable to the mild acidic conditions (e.g., TFA in DCM) used for Boc deprotection. chempep.compeptide.com This allows for the synthesis of peptides with Boc-protected amino acids while retaining the Z and Obzl groups for later, selective removal.

The table below summarizes the compatibility of Z and Obzl deprotection methods with other common protecting groups.

| Deprotection Condition | Z/Obzl Group | Boc Group | Fmoc Group | tBu-based Groups |

| Catalytic Hydrogenation | Cleaved | Stable | Partially Cleaved | Stable |

| Strong Acid (e.g., HF) | Cleaved | Cleaved | Stable | Cleaved |

| Mild Acid (e.g., TFA) | Stable | Cleaved | Stable | Cleaved |

| Base (e.g., Piperidine) | Stable | Stable | Cleaved | Stable |

Introduction of Diverse Functionalities via the Lysine Side Chain

Once the Nε-Z group of a lysine residue in a peptide derived from this compound is selectively removed, the newly liberated primary amine becomes a versatile handle for a wide array of post-synthetic modifications. This allows for the introduction of various functionalities that can modulate the peptide's biological activity, stability, or physicochemical properties.

A common modification is N-alkylation , which can be achieved using alkyl halides in the presence of a mild base. rsc.orggoogle.com This modification can alter the peptide's conformation and binding affinity.

Acylation of the lysine side chain is another powerful strategy. google.com A variety of acyl groups can be introduced by reacting the deprotected amine with activated carboxylic acids or acyl chlorides. This can be used to attach biotin for affinity purification, fatty acids to enhance membrane permeability, or other reporter groups.

The introduction of fluorescent labels is crucial for studying peptide localization and interaction. nih.govnih.gov Dyes such as fluorescein isothiocyanate (FITC) or rhodamine derivatives can be readily coupled to the lysine side chain. biosyntan.de

Furthermore, the deprotected lysine side chain can be utilized for peptide cyclization . sb-peptide.comnih.gov For instance, an amide bond can be formed between the lysine side chain and the side chain of an aspartic or glutamic acid residue, resulting in a lactam-bridged cyclic peptide. sb-peptide.com

| Modification Type | Reagent/Method | Introduced Functionality | Application | Reference |

| N-Alkylation | Alkyl halide, molecular sieves | Alkyl chains | Modulate conformation and binding | rsc.orggoogle.com |

| Acylation | Activated carboxylic acid | Biotin, fatty acids | Affinity purification, membrane permeability | google.com |

| Fluorescent Labeling | FITC, TAMRA | Fluorescent dyes | Imaging, binding studies | nih.govbiosyntan.de |

| Peptide Cyclization | Coupling with Asp/Glu side chain | Lactam bridge | Constrain peptide conformation | sb-peptide.comnih.gov |

C-Terminal Modification Strategies of this compound Derived Products

Following the selective removal of the C-terminal Obzl group, the resulting free carboxylic acid can be subjected to a variety of modifications. This allows for the synthesis of C-terminally modified peptides, which can have significantly altered biological properties compared to their corresponding carboxylic acids.

A prevalent modification is the conversion of the C-terminal carboxylate to a C-terminal amide . This can be achieved through activation of the carboxyl group with a coupling reagent followed by reaction with ammonia or an amine. nih.gov C-terminal amidation is a common post-translational modification that can enhance peptide stability and receptor binding.

The C-terminal ester can also be converted to a hydrazide by treatment with hydrazine. nih.govgoogle.com Peptide hydrazides are valuable intermediates that can be further converted to azides for use in chemoselective ligation reactions, such as the Staudinger ligation. uva.nl

Reduction of the C-terminal carboxylic acid or ester can yield a C-terminal alcohol . tandfonline.com This modification can impact the peptide's solubility and interaction with biological targets.

Furthermore, the C-terminal carboxylate can be activated for chemoselective ligation reactions, such as Native Chemical Ligation (NCL), which allows for the coupling of two unprotected peptide fragments. mdpi.comnih.gov This is a powerful tool for the synthesis of large proteins.

| Modification Strategy | Reagent/Method | Resulting Functionality | Significance | Reference |

| Amidation | Coupling reagent, ammonia/amine | C-terminal amide | Enhanced stability and activity | nih.gov |

| Hydrazinolysis | Hydrazine | C-terminal hydrazide | Intermediate for ligation | nih.govgoogle.com |

| Reduction | Reducing agents (e.g., LiAlH₄) | C-terminal alcohol | Altered physicochemical properties | tandfonline.com |

| Chemoselective Ligation | Activation and coupling | Larger peptide/protein | Synthesis of large biomolecules | mdpi.comnih.gov |

Analytical and Spectroscopic Techniques for Characterizing H-d-lys Z -obzl Hcl Derived Products

Mass Spectrometric Confirmation of Molecular Identity

Mass spectrometry (MS) is a powerful tool for confirming the molecular identity of synthesized compounds by providing a precise measurement of their molecular weight. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed.

For a product derived from H-D-Lys(Z)-Obzl HCl, the expected molecular weight can be calculated based on its chemical formula. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized molecule. A close correlation between the theoretical and experimental mass confirms the identity of the compound.

Example Mass Spectrometry Data:

| Compound | Theoretical Monoisotopic Mass (Da) | Observed m/z ([M+H]+) |

| H-D-Lys(Z)-Obzl | 370.19 | 371.20 |

| A dipeptide containing D-Lys(Z)-Obzl | Varies based on coupled amino acid | Varies |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis of Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including those derived from this compound. It provides information about the chemical environment of individual atoms, allowing for the confirmation of the desired chemical structure and the analysis of stereochemistry.

Key NMR Applications:

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) and coupling constants (J) of the protons are indicative of their local environment. For example, the characteristic signals for the benzyloxycarbonyl (Z) group (aromatic protons and the CH₂ group) and the benzyl (Bzl) ester group (aromatic protons and the CH₂ group) can be readily identified.

Stereochemical Analysis: NMR can be used to determine the relative stereochemistry of newly formed chiral centers. For instance, in the synthesis of statine units, the coupling constants between protons on adjacent chiral centers can differentiate between syn and anti diastereomers. nih.gov Similarly, for D-lysine containing peptides, specific NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which can help in assigning the stereochemistry. nih.gov In some cases, the decarboxylation of D-lysine has been studied using ¹H NMR to follow the reaction progress and characterize the stereochemistry of the product. acs.org

Illustrative ¹H NMR Data for a Hypothetical Dipeptide:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-H (Z group) | 7.25-7.40 | m | - | Aromatic protons |

| CH₂ (Z group) | 5.10 | s | - | Benzylic protons |

| Ar-H (Bzl ester) | 7.30-7.45 | m | - | Aromatic protons |

| CH₂ (Bzl ester) | 5.20 | s | - | Benzylic protons |

| α-H (D-Lys) | 4.30 | t | 7.5 | - |

| ε-CH₂ (D-Lys) | 3.15 | q | 6.8 | - |

Chiral Analysis Methods for D-Lysine Containing Constructs

Ensuring the stereochemical integrity of the D-lysine residue within a larger molecule is of paramount importance. Chiral analysis methods are employed to confirm that the D-configuration is maintained throughout the synthetic process and to quantify any potential racemization.

Primary Chiral Analysis Techniques:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used and effective method for separating enantiomers. phenomenex.commdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. chromatographyonline.commdpi.com Several types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. mdpi.comsigmaaldrich.com For N-Fmoc protected amino acids, Lux Cellulose-2 has shown to be a successful stationary phase. phenomenex.com The elution order of the enantiomers (D before L or vice versa) depends on the specific CSP and mobile phase conditions used. nih.gov

Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, this method separates enantiomers in the gas phase. The amino acid derivatives are often derivatized to increase their volatility.

Capillary Electrophoresis (CE): This technique separates charged molecules based on their electrophoretic mobility in a capillary. By adding a chiral selector to the buffer, enantiomeric separation can be achieved. chromatographyonline.commdpi.com

Amino Acid Analysis after Derivatization: In this method, the peptide is hydrolyzed to its constituent amino acids. The amino acids are then derivatized with a chiral reagent, such as Marfey's reagent, to form diastereomers. nih.gov These diastereomers can then be separated and quantified using standard reversed-phase HPLC. nih.gov

Example Chiral HPLC Data:

| Enantiomer | Retention Time (min) | Peak Area (%) |

| D-Lysine Derivative | 12.5 | 99.8 |

| L-Lysine Derivative | 14.2 | 0.2 |

This data would indicate an enantiomeric excess (e.e.) of 99.6% for the D-enantiomer, confirming the high stereochemical purity of the product.

Emerging Research Directions and Future Perspectives for H-d-lys Z -obzl Hcl in Chemical Synthesis

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis of peptide libraries and complex protein structures has propelled the development of automated and high-throughput synthesis platforms. asymchem.comintavispeptides.com H-D-Lys(Z)-Obzl HCl is well-suited for incorporation into these advanced systems, which primarily rely on solid-phase peptide synthesis (SPPS). asymchem.comintavispeptides.com In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid resin support, a process that is readily automated. asymchem.com

The protecting groups of this compound, the Z group on the side chain and the Obzl ester, are critical for its successful use in automated synthesis. These groups are considered "permanent" protecting groups, meaning they are stable throughout the iterative steps of peptide chain elongation. csic.es This stability is essential to prevent unwanted side reactions at the lysine side chain or the C-terminus while other temporary protecting groups, like Boc or Fmoc on the α-amino group, are removed at each cycle. peptide.comcsic.es

Recent advancements in automated synthesis, such as microwave-assisted peptide synthesis (MAPS) and automated flow peptide synthesis (AFPS), have significantly accelerated the production of peptides. asymchem.comacs.orggrammeroverview.com These technologies allow for the rapid and efficient synthesis of long and complex peptides, and the compatibility of building blocks like this compound is crucial for their success. The integration of such protected amino acids into these high-throughput workflows enables the generation of large peptide libraries for drug discovery and other research applications. rroij.com

| Synthesis Platform | Key Features | Relevance of this compound |

| Automated Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of amino acids on a solid support, high efficiency and reproducibility. asymchem.com | The stable Z and Obzl protecting groups prevent side reactions during automated cycles. csic.es |

| Microwave-Assisted Peptide Synthesis (MAPS) | Accelerated reaction rates, reduced synthesis time. grammeroverview.com | The thermal stability of the protecting groups is important for compatibility with microwave conditions. |

| Automated Flow Peptide Synthesis (AFPS) | Continuous synthesis of proteins, enabling the creation of long and complex structures. acs.org | Allows for the precise incorporation of D-lysine into specific positions of a protein sequence. |

| High-Throughput Screening (HTS) | Rapid synthesis and screening of large peptide libraries. rroij.com | Enables the generation of diverse peptide libraries containing D-lysine for SAR studies. rroij.com |

Application in Sustainable and Green Chemistry Approaches

The pharmaceutical and chemical industries are increasingly focusing on sustainable and green chemistry principles to minimize their environmental impact. ambiopharm.comnih.gov Peptide synthesis, which traditionally uses large quantities of hazardous solvents and reagents, is a key area for improvement. acs.orggyrosproteintechnologies.com The use of this compound can be evaluated within the context of green chemistry, particularly concerning solvent choice and atom economy.

A significant push in green peptide chemistry is the replacement of hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM) with more environmentally friendly alternatives. gyrosproteintechnologies.comrsc.org Research has explored the use of greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate. acs.orgrsc.org The solubility and reactivity of protected amino acids like this compound in these alternative solvents are critical for the successful implementation of greener synthesis protocols.

Furthermore, the development of enzymatic and chemoenzymatic methods for peptide synthesis offers a promising green alternative. nih.gov While still an emerging area, the use of enzymes for peptide bond formation could significantly reduce the reliance on chemical coupling reagents and protecting groups. The compatibility of derivatives like this compound with such enzymatic systems would be a key area of future research.

Computational and Theoretical Studies on its Reactivity and Conformational Preferences within Synthetic Contexts

Computational and theoretical chemistry are becoming increasingly powerful tools for understanding and predicting chemical reactivity and conformational preferences. rroij.com For a building block like this compound, these studies can provide valuable insights that can guide synthetic strategies.

Reactivity Studies: Computational models can be used to study the reaction mechanisms of peptide coupling and deprotection steps involving this compound. This can help in optimizing reaction conditions to maximize yield and minimize side reactions, such as racemization. mdpi.com For instance, theoretical calculations can predict the likelihood of epimerization at the α-carbon of the amino acid during the activation step of peptide coupling. mdpi.com

Conformational Preferences: The three-dimensional structure of a peptide is crucial for its biological activity. The incorporation of a D-amino acid like D-lysine can significantly alter the conformational landscape of a peptide. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational preferences of peptides containing D-lysine derived from this compound. This information is vital for the rational design of peptides with specific secondary structures and biological functions.

| Computational Method | Application to this compound | Potential Insights |

| Quantum Mechanics (QM) | Modeling reaction pathways for coupling and deprotection. | Understanding reaction mechanisms, predicting activation energies, and identifying potential side reactions like racemization. |

| Molecular Dynamics (MD) Simulations | Simulating the conformational behavior of peptides containing D-lysine. | Predicting stable conformations, understanding the impact of D-lysine on peptide structure, and guiding the design of peptides with specific folds. |

| Docking Studies | Predicting the binding of D-lysine-containing peptides to target proteins. | Guiding the design of therapeutic peptides with enhanced binding affinity and specificity. |

Q & A

Q. What are the key steps for synthesizing H-D-Lys(Z)-OBzl HCl, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling protected lysine derivatives with benzyl ester groups under carbodiimide-mediated conditions . Post-synthesis, purity validation requires HPLC analysis (≥98% purity, as per COA standards) using a C18 column with UV detection at 220 nm . Confirm enantiomeric purity via chiral HPLC or polarimetry to ensure <0.5% L-enantiomer contamination .

Q. How should researchers characterize the structural identity of this compound?

Q. What storage conditions are critical for maintaining compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Lyophilized powders are stable for >12 months, while solutions in DMF or DMSO should be used within 1 week to avoid hydrolysis of the benzyl ester group .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Q. What analytical challenges arise when quantifying this compound in complex reaction mixtures?

- Methodological Answer : Co-elution of byproducts (e.g., deprotected lysine or benzyl alcohol) can interfere with HPLC analysis. Use gradient elution (5–95% acetonitrile in 0.1% TFA over 20 min) to resolve peaks. For trace quantification, employ LC-MS/MS with multiple reaction monitoring (MRM) targeting m/z 406.9 → 268.1 .

Q. How do conflicting NMR data for this compound arise, and how should they be resolved?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., δ 4.1–4.3 ppm for benzyloxy protons) may stem from solvent polarity or residual water. Re-dry the sample over molecular sieves and acquire 2D spectra (COSY, HSQC) to assign overlapping signals. Cross-validate with -NMR data for carbonyl carbons (~170 ppm) .

Q. What strategies mitigate racemization during peptide elongation using this compound?

Q. How can researchers validate the role of the benzyl (Bzl) protecting group in preventing side reactions?

- Methodological Answer : Perform controlled deprotection experiments with H/Pd-C in methanol. Analyze the crude product via TLC (silica, CHCl:MeOH 9:1) to confirm selective removal of the Bzl group while retaining the Z-protection on lysine. Compare with Boc-protected analogs to assess side-chain stability .

Data Analysis & Reporting Guidelines

Q. How should contradictory purity data from HPLC and 1H^1H1H-NMR be interpreted?

- Methodological Answer : HPLC detects non-volatile impurities (e.g., salts), while NMR quantifies volatile contaminants (e.g., residual solvents). Normalize data using an internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR and spiked controls for HPLC. Discrepancies >2% warrant further investigation via elemental analysis .

Q. What criteria define acceptable stability data for inclusion in peer-reviewed publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。